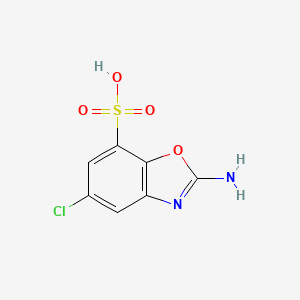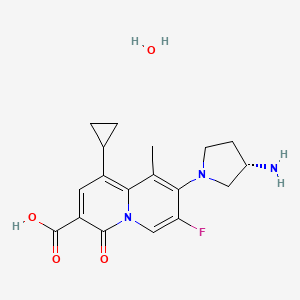
(S)-8-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-8-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid hydrate is a complex organic compound with a unique structure that includes a quinolizine core, a cyclopropyl group, and an aminopyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid hydrate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Quinolizine Core: This is achieved through a series of cyclization reactions.
Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane.
Attachment of the Aminopyrrolidine Moiety: This is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(S)-8-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid hydrate can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
(S)-8-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-8-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid hydrate involves its interaction with specific molecular targets in the body. These targets could include enzymes or receptors that play a role in bacterial cell wall synthesis, leading to the compound’s antibacterial effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(3-Aminopyrrolidin-1-yl)acetic acid
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
(S)-8-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid hydrate is unique due to its specific structural features, such as the quinolizine core and the presence of both a cyclopropyl group and an aminopyrrolidine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
162829-89-2 |
|---|---|
Fórmula molecular |
C18H22FN3O4 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C18H20FN3O3.H2O/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21;/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25);1H2/t11-;/m0./s1 |
Clave InChI |
CIZIANIUUBITCY-MERQFXBCSA-N |
SMILES isomérico |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@@H](C4)N.O |
SMILES canónico |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12892744.png)
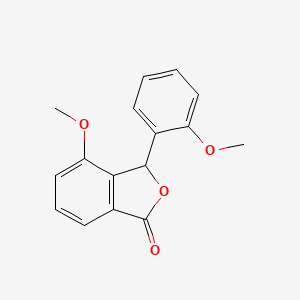
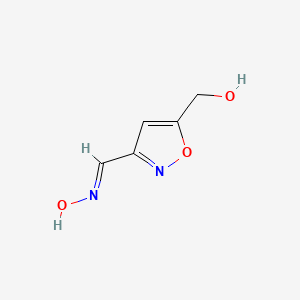
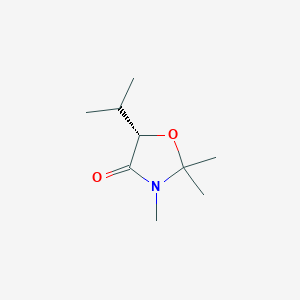
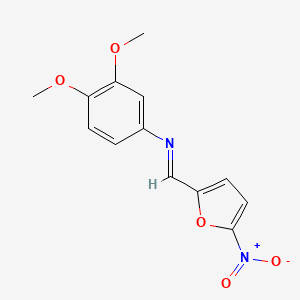
![2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide](/img/structure/B12892769.png)
![Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12892779.png)
![3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892780.png)

![2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12892798.png)
![(R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine](/img/structure/B12892801.png)
![2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde](/img/structure/B12892802.png)
![2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol](/img/structure/B12892805.png)
